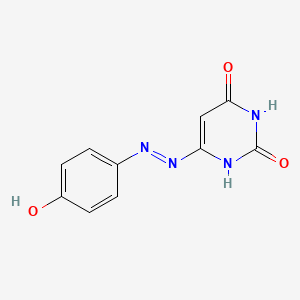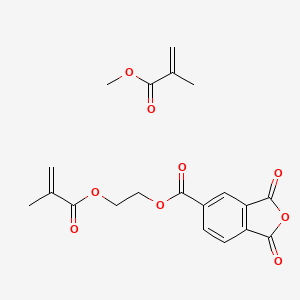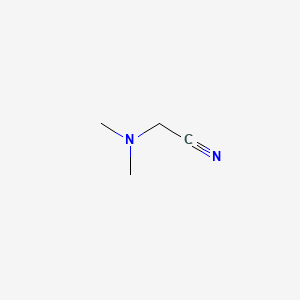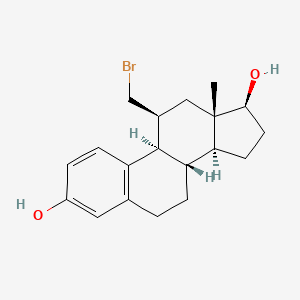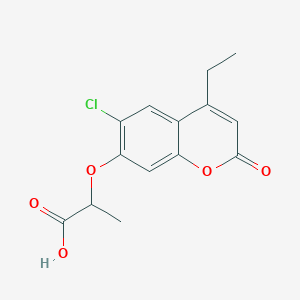
2-((6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2-((6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid" involves complex chemical reactions. A study by Vetyugova et al. (2018) describes the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, forming various products depending on the reaction conditions (Vetyugova et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-((6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid" can be elucidated using various spectroscopic and crystallographic techniques. Barili et al. (2001) conducted an X-ray crystallography study on a closely related compound, revealing its monoclinic space group and unit cell dimensions, providing insights into the molecular conformation and spatial arrangement (Barili et al., 2001).
Chemical Reactions and Properties
The chemical reactions and properties of this compound class involve interactions and transformations significant for further chemical synthesis and application. A study on the chemo-enzymatic synthesis of chiral epoxides from levoglucosenone highlights the potential for creating valuable precursors for chemical syntheses, demonstrating the versatility and reactivity of these compounds (Peru et al., 2016).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the behavior of "2-((6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid" under different conditions. The spectroscopic and diffractometric study of polymorphism in related compounds offers valuable insights into their physical characteristics and stability under various conditions (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other compounds, define the applications and handling of "2-((6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid". The synthesis and pharmacological evaluation of derivatives, as discussed by Rambabu et al. (2012), illustrate the compound's potential as a cyclooxygenase inhibitor, showcasing its chemical utility and potential biological relevance (Rambabu et al., 2012).
Scientific Research Applications
Synthesis and Chemical Reactions
- A study by Vetyugova et al. (2018) explored the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, resulting in the formation of various compounds depending on the reaction conditions (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).
Antimicrobial Activity
- Čačić et al. (2006) synthesized derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, which served as intermediates for other compounds with potential antimicrobial properties (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Antibacterial and Antifungal Properties
- Research by Ghashang et al. (2013) detailed the synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives with notable in vitro antibacterial and antifungal activities (Ghashang, Mansoor, & Aswin, 2013).
Synthesis of Various Derivatives
- Čačić et al. (2009) and others have investigated the synthesis of various derivatives based on the (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid structure, indicating the chemical's versatility in forming new compounds with potential applications in various fields of research (Čačić et al., 2009).
Antioxidant Activity
- The antioxidant activity of new coumarin derivatives, which include structures related to 2-((6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid, has been studied by Kadhum et al. (2011), highlighting the potential therapeutic applications of these compounds (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Activity Against Mycobacterium Tuberculosis
- A study by Hwang et al. (2013) identified chlorinated coumarins, related to the subject compound, with activity against Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections (Hwang et al., 2013).
properties
IUPAC Name |
2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO5/c1-3-8-4-13(16)20-11-6-12(10(15)5-9(8)11)19-7(2)14(17)18/h4-7H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSENSGWXVHWIOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349799 | |
| Record name | 2-[(6-Chloro-4-ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid | |
CAS RN |
840479-48-3 | |
| Record name | 2-[(6-Chloro-4-ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



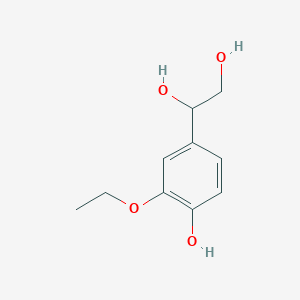
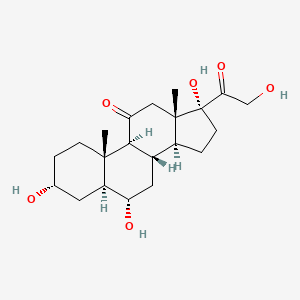

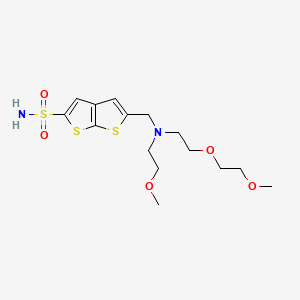
![Ethylenebis[(decyloxycarbonylmethyl)dimethylaminium]](/img/structure/B1205098.png)

